8-metoxichroman-4-ona

Descripción general

Descripción

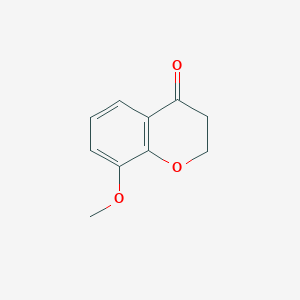

8-Methoxy-4-Chromanone, also known as Chroman-4-one, is a significant and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . These studies focus on the major synthetic methods of preparation reported on chroman-4-one derivatives .Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

Chroman-4-one acts as a major building block in a large class of medicinal compounds . Derivatization at 2, 3, and 4-positions of the chromanone skeleton yields more effective families of flavonoids like 3-benzylidene-chromanones, spirochromanone .Physical And Chemical Properties Analysis

The physical and chemical properties of chroman-4-one include a formula weight of 148.15 g/mol, a molecular weight of 148.15 g/mol, a density of 1.196±0.06 g/cm^3, and a melting point of 36.5 ºC .Aplicaciones Científicas De Investigación

He realizado una búsqueda y he encontrado varias aplicaciones potenciales para la 8-metoxichroman-4-ona y sus derivados. A continuación, se presentan secciones detalladas que se centran en aplicaciones únicas:

Aplicaciones cosméticas

Los derivados de la cromán-4-ona, incluida la This compound, se han utilizado como compuestos activos en preparaciones cosméticas. Se utilizan para el cuidado, la mejora y la revitalización de la textura de la piel y el cabello, así como para tratar defectos relacionados con la piel y el cabello como la inflamación, las alergias o ayudar en el proceso de cicatrización de heridas .

Investigación médica

El cromán-4-ona/cromanona es un andamiaje privilegiado en la investigación médica. Consiste en dos anillos: una 2,3-dihidro-γ-piranona fusionada con un núcleo de benceno aromático. La derivatización en posiciones específicas del esqueleto de cromanon da lugar a familias más eficaces de flavonoides como las 3-benciliden-cromanonas y las espirocromanonas. Estos compuestos desempeñan un papel importante en el mecanismo patológico de diversas enfermedades relacionadas con la inflamación como el cáncer, la enfermedad de Alzheimer, la diabetes, la aterosclerosis y las enfermedades cardiovasculares .

Propiedades antiinflamatorias

Se ha aislado un nuevo derivado homo isoflavonoide de la This compound de los rizomas de Polygonatum alte-lobatum. Este compuesto ha demostrado tener propiedades antiinflamatorias potenciales que podrían ser beneficiosas en el tratamiento de enfermedades relacionadas con la inflamación .

Metodologías sintéticas

Las mejoras en las metodologías sintéticas para los compuestos derivados de la 4-cromanona han sido un foco de estudios recientes. Estos métodos son cruciales para preparar derivados que exhiben una amplia variedad de notables actividades biológicas y farmacéuticas .

Actividad antifúngica

Una forma parcialmente oxidada de la cromanon A, que está relacionada con la This compound, exhibió una actividad antifúngica significativa. Inhibió los factores de virulencia de la levadura, incluyendo la adhesión a las células epiteliales bucales y la secreción de fosfolipasas .

Mecanismo De Acción

Target of Action

8-Methoxychroman-4-one, also known as 8-Methoxy-4-Chromanone or 8-methoxy-2,3-dihydrochromen-4-one, is a heterobicyclic compound that exhibits significant variations in biological activities infantum .

Mode of Action

Chroman-4-one and its analogs are known to interact with their targets, leading to various biological effects . For instance, some analogs have shown antiparasitic activity by inhibiting pteridine reductase-1 .

Biochemical Pathways

Chroman-4-one and its analogs are known to influence a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Chroman-4-one and its analogs are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Safety and Hazards

According to the safety data sheet, 8-Methoxy-4-Chromanone is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection are recommended .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

8-Methoxy-4-Chromanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of phospholipases, which are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . Additionally, 8-Methoxy-4-Chromanone exhibits binding interactions with tumor necrosis factor-alpha (TNF-α) inhibitors, which are proteins involved in systemic inflammation . These interactions highlight the compound’s potential in modulating inflammatory responses and other biochemical pathways.

Cellular Effects

8-Methoxy-4-Chromanone influences various cellular processes and functions. It has been observed to inhibit the growth of Candida albicans by interfering with the yeast’s virulence factors, such as adherence to buccal epithelial cells and secretion of phospholipases . Furthermore, 8-Methoxy-4-Chromanone affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to increase the acetylation level of α-tubulin, suggesting its potential role in modulating cellular structural dynamics .

Molecular Mechanism

The molecular mechanism of 8-Methoxy-4-Chromanone involves several binding interactions and enzyme modulations. It binds to specific biomolecules, such as phospholipases and TNF-α inhibitors, leading to the inhibition of their activities . Additionally, 8-Methoxy-4-Chromanone has been shown to induce changes in gene expression, particularly those related to inflammatory responses and cellular metabolism . These molecular interactions and modulations underline the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methoxy-4-Chromanone have been studied over time to understand its stability, degradation, and long-term impacts on cellular functions. Studies have shown that 8-Methoxy-4-Chromanone remains stable under controlled conditions and retains its biological activity over extended periods

Dosage Effects in Animal Models

The effects of 8-Methoxy-4-Chromanone vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, 8-Methoxy-4-Chromanone may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . These findings emphasize the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

8-Methoxy-4-Chromanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics and endogenous compounds . Additionally, 8-Methoxy-4-Chromanone affects metabolic flux and metabolite levels, particularly those related to lipid metabolism and energy production . These interactions highlight the compound’s potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 8-Methoxy-4-Chromanone within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, 8-Methoxy-4-Chromanone exhibits selective localization and accumulation in certain tissues, which may influence its therapeutic efficacy and safety profile .

Subcellular Localization

8-Methoxy-4-Chromanone exhibits specific subcellular localization, which is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates cellular processes . Additionally, post-translational modifications and targeting signals may direct 8-Methoxy-4-Chromanone to specific organelles, further influencing its biological activity .

Propiedades

IUPAC Name |

8-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJYZLCMFSEJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482485 | |

| Record name | 8-Methoxy-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20351-79-5 | |

| Record name | 8-Methoxy-4-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has 8-methoxychroman-4-one been found in nature?

A1: 8-methoxychroman-4-one has been identified in the bulb wax of Eucomis comosa, a plant species. [] This finding suggests a potential role for this compound in the plant's natural defense mechanisms or other biological functions.

Q2: Are there any studies investigating the potential biological activity of compounds similar to 8-methoxychroman-4-one?

A2: Yes, research on Polygonatum odoratum rhizomes led to the identification of homoisoflavanones, compounds structurally similar to 8-methoxychroman-4-one. These homoisoflavanones demonstrated inhibitory effects on advanced glycation end product (AGE) formation. [] This finding suggests that 8-methoxychroman-4-one, with its related structure, might also exhibit interesting biological activities warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)